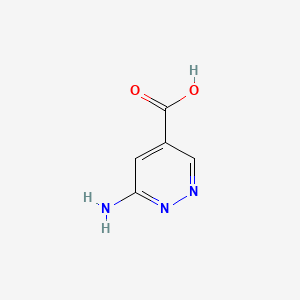

6-Aminopyridazine-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-aminopyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-1-3(5(9)10)2-7-8-4/h1-2H,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLGFUZBTYAQLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401293650 | |

| Record name | 6-Amino-4-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242458-49-6 | |

| Record name | 6-Amino-4-pyridazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242458-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-4-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Aminopyridazine 4 Carboxylic Acid and Its Analogs

Strategic Approaches to Pyridazine (B1198779) Ring Construction

The formation of the pyridazine ring is the foundational step in synthesizing the target compound and its analogs. Modern organic synthesis employs a variety of strategic approaches to build this heterocyclic system, ranging from classical cyclization reactions to more contemporary multicomponent strategies.

Cyclization reactions remain a cornerstone for constructing the pyridazine nucleus. These methods typically involve the reaction of a precursor molecule or molecules that contain the necessary carbon and nitrogen atoms in a linear arrangement, which then close to form the six-membered ring.

A predominant method involves the condensation of 1,4-dicarbonyl compounds (or their synthetic equivalents) with hydrazine (B178648) hydrate. The initial reaction forms a dihydropyridazine, which can then be oxidized to the aromatic pyridazine ring. A copper(II)-catalyzed aerobic 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be subsequently converted to the corresponding pyridazines. organic-chemistry.org The choice of solvent can be critical; for instance, using acetonitrile (B52724) may yield the dihydropyridazine, while acetic acid can directly afford the aromatized pyridazine. organic-chemistry.org

Another powerful strategy is the inverse-electron-demand Diels-Alder (IEDDA) reaction. organic-chemistry.org This approach typically involves the [4+2] cycloaddition of a 1,2,4,5-tetrazine (B1199680) (acting as the diene component) with an alkene or alkyne (the dienophile). The reaction is followed by a retro-Diels-Alder elimination of dinitrogen to form the pyridazine ring. This method is highly effective for creating substituted pyridazines with a high degree of regioselectivity, depending on the substituents on the tetrazine and dienophile. rsc.orgelsevierpure.comdntb.gov.ua For example, Lewis acid-mediated IEDDA reactions between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers can produce functionalized pyridazines with high regiocontrol. organic-chemistry.org

Recent research has also explored novel nitrogen-atom insertion reactions. For instance, cyclic secondary amines can react with anomeric amide reagents to generate cyclic hydrazones, which serve as direct precursors to pyridazines upon oxidation. acs.org

Table 1: Comparison of Selected Cyclization Strategies for Pyridazine Synthesis

| Method | Key Reactants | Key Features | Reference |

| Hydrazone Cyclization | β,γ-Unsaturated Hydrazones | Copper-catalyzed; mild conditions; good functional group tolerance; can yield dihydropyridazines or pyridazines depending on solvent. organic-chemistry.org | organic-chemistry.org |

| IEDDA Reaction | 1,2,4,5-Tetrazines, Alkenes/Alkynes | High regioselectivity; versatile for introducing various substituents; proceeds via nitrogen elimination. rsc.orgelsevierpure.com | organic-chemistry.orgrsc.orgelsevierpure.com |

| Nitrogen-Atom Insertion | Cyclic Amines, Anomeric Amides | Forms cyclic hydrazone intermediates which are oxidized to pyridazines. acs.org | acs.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, represent a highly efficient and atom-economical approach to complex molecules. researchgate.netrsc.org MCRs are of particular interest in combinatorial chemistry as they allow for the rapid generation of diverse molecular libraries. researchgate.net

While direct MCRs for 6-aminopyridazine-4-carboxylic acid are not extensively documented, the principles have been widely applied to the synthesis of related pyridazine and pyridazinone structures. For example, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can be used to synthesize highly substituted pyridines, a related azine heterocycle. nih.govacs.org A similar three-component approach has been used to synthesize 1,6-diaminopyridinone, a key intermediate that can undergo further cyclization. rsc.org

A three-component synthesis of polysubstituted pyridines has been developed based on a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction, showcasing the power of tandem MCR strategies. nih.govwhiterose.ac.uk The development of such MCRs for pyridazine synthesis is a key area of research, aiming to reduce the number of synthetic steps, minimize waste, and simplify purification processes. rsc.org

Targeted Functionalization and Derivatization Strategies

Once the pyridazine core is established, the introduction and manipulation of functional groups at specific positions are crucial for synthesizing the target molecule, this compound. This requires highly regioselective reactions.

Achieving the precise 4-carboxy, 6-amino substitution pattern on the pyridazine ring requires sophisticated functionalization strategies. Direct C-H amination and carboxylation are modern goals, but often face challenges with regioselectivity. bohrium.com

A plausible synthetic route could involve starting with a pre-functionalized pyridazine. For instance, one could begin with 3,6-dichloropyridazine-4-carboxylic acid, a commercially available compound. sigmaaldrich.com The chlorine atoms at the 3- and 6-positions have different reactivities, allowing for sequential substitution. A nucleophilic substitution with ammonia (B1221849) or an ammonia equivalent could potentially be directed to the 6-position, followed by reduction or removal of the second chlorine atom to yield the target structure.

Another strategy could be adapted from the synthesis of the isomer, 5-aminopyridazine-4-carboxylic acid. researchgate.net That synthesis involved a Hofmann rearrangement of 5-carbamylpyridazine-4-carboxylic acid. researchgate.net A similar approach for the 6-amino isomer would start with pyridazine-4,6-dicarboxylic acid. One of the carboxylic acid groups could be selectively converted to a primary amide, which would then undergo the Hofmann rearrangement to install the amino group at the 6-position, leaving the carboxylic acid at the 4-position intact.

The synthesis of 6-methoxypyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine (B130396) involves the oxidation of the methyl group to a carboxylic acid, followed by nucleophilic substitution of the chloro group with methoxide. google.com This highlights the utility of functional group interconversion on the pyridazine ring.

The presence of both an amino group and a carboxylic acid group on this compound makes it a versatile scaffold for creating a diverse range of analogs. Each functional group can be selectively modified using a variety of advanced derivatization techniques.

The primary amino group is a nucleophile that can readily undergo reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

The carboxylic acid group can be derivatized through:

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or using coupling agents to form esters.

Amide Bond Formation: Reaction with amines using peptide coupling reagents (e.g., DCC, EDC, HATU) to generate a wide array of amides.

A particularly advanced technique for derivatizing the amino group involves labeling with fluorescent tags for analytical purposes. For example, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a reagent that rapidly reacts with primary amines to form highly stable and fluorescent derivatives that can be easily analyzed by liquid chromatography and mass spectrometry. nih.govnih.gov This method, commonly used for amino acid analysis, could be directly applied to this compound to create fluorescently tagged analogs for biological studies. nih.gov

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reagent Type | Product Class |

| Amino Group | Acid Chloride/Anhydride | Amide |

| Amino Group | Sulfonyl Chloride | Sulfonamide |

| Amino Group | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine |

| Amino Group | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Fluorescent AQC-Urea Adduct |

| Carboxylic Acid | Alcohol + Acid Catalyst | Ester |

| Carboxylic Acid | Amine + Coupling Agent | Amide |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and improve safety and efficiency. rasayanjournal.co.in These principles are highly applicable to the synthesis of this compound and its analogs.

Key green chemistry approaches include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. nih.govacs.org This technique has been successfully used in the one-pot, multicomponent synthesis of pyridine (B92270) derivatives and is a recognized green chemistry tool. nih.govacs.org

Ultrasonic Promotion: Sonication is another energy-efficient method that can enhance reaction rates and yields. An ultrasound-promoted multicomponent synthesis of pyridazinones has been reported, demonstrating shorter reaction times and higher yields compared to conventional heating. researchgate.net

Use of Greener Solvents and Catalysts: Traditional syntheses often use hazardous solvents and toxic reagents. Green approaches focus on using safer solvents like water or ethanol, or employing solvent-free conditions. rasayanjournal.co.in The use of recyclable catalysts, such as ionic liquids, also aligns with green chemistry principles by reducing waste. researchgate.netrasayanjournal.co.in

Atom Economy: Synthetic routes, such as multicomponent reactions and cycloadditions, are inherently "greener" as they incorporate a majority of the atoms from the reactants into the final product, thus maximizing atom economy and minimizing waste generation. rsc.org

By incorporating these methods, the synthesis of pyridazine derivatives can be made more sustainable, cost-effective, and environmentally benign. researchgate.net

Solvent-Free and Catalyst-Free Reaction Conditions

The elimination of volatile organic solvents and expensive, often toxic, metal catalysts is a primary goal in green chemistry. These approaches not only reduce environmental pollution but also simplify reaction work-ups and lower production costs.

Recent research has demonstrated the feasibility of synthesizing pyridazine analogs under neutral, metal-free conditions. A notable example is the highly regioselective synthesis of 6-aryl-pyridazin-3-amines through an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. organic-chemistry.orgorganic-chemistry.org This method proceeds in high yields with broad substrate compatibility and avoids the need for metal catalysts. organic-chemistry.orgorganic-chemistry.org The reaction's efficiency on a gram scale underscores its synthetic utility as a sustainable alternative to traditional metal-catalyzed processes. organic-chemistry.org Another approach involves an unexpected C-C bond cleavage that allows for the synthesis of 3,6-diarylpyridazines from simple 1,3-dicarbonyl compounds and methyl ketones without a metal catalyst. organic-chemistry.org

Solvent-free synthesis, often performed by heating a mixture of reactants, is another effective green strategy. While sometimes requiring a catalyst, the absence of a solvent medium is highly advantageous. For instance, functionalized pyridine derivatives have been synthesized in high yields under solvent-free conditions at 80 °C using a recyclable Wells-Dawson heteropolyacid catalyst. conicet.gov.ar Similarly, the three-component cyclocondensation to produce dihydropyrimidin-2(1H)-ones has been successfully achieved under solvent-free microwave irradiation, highlighting a significant improvement over methods requiring harsh conditions or toxic reagents. jocpr.com

Table 1: Examples of Solvent-Free and/or Catalyst-Free Synthesis of Pyridazine Analogs

| Reaction Type | Reactants | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aza-Diels-Alder | 1,2,3-Triazines + 1-Propynylamines | Neutral, Metal-Free | 6-Aryl-pyridazin-3-amines | High | organic-chemistry.orgorganic-chemistry.org |

| C-C Bond Cleavage/Cyclization | 1,3-Dicarbonyls + Methyl Ketones | Metal-Free | 3,6-Diarylpyridazines | Good | organic-chemistry.org |

| Hantzsch-like Condensation | Aldehyde + β-ketoester + Ammonium Acetate | Solvent-Free, 80 °C, Heteropolyacid Catalyst | Functionalized Pyridines | 60-99 | conicet.gov.ar |

| Biginelli Reaction | N-aryl-3-oxobutanamide + Aldehyde + Urea | Solvent-Free, MW, PTSA Catalyst | Tetrahydropyrimidine-5-carboxamides | High | jocpr.com |

Microwave-Assisted and Ultrasound-Assisted Synthesis

The use of alternative energy sources like microwave (MW) and ultrasound irradiation has revolutionized synthetic chemistry by dramatically reducing reaction times, increasing yields, and often enabling cleaner reactions compared to conventional heating methods.

Microwave-assisted organic synthesis (MAOS) has been effectively applied to produce a variety of heterocyclic compounds, including pyridazine and pyrimidine (B1678525) analogs. The synthesis of 4-amino-6-(substituted aryl)-2-hydroxy-pyrimidine-5-carbonitrile derivatives via a three-component reaction was achieved in good yields (80-85%) with significantly shorter reaction times under microwave irradiation compared to conventional methods. researchgate.net Similarly, a microwave-assisted method for the acylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines has been developed, showcasing the technology's utility in creating libraries of compounds efficiently. nih.gov The synthesis of 4-amino-3-cyano-N-arylpyrazoles, key building blocks for diverse heterocyclic scaffolds, was also successfully achieved using microwave activation for the key Thorpe-Ziegler cyclization step. nih.gov

Ultrasound-assisted synthesis offers another energy-efficient pathway. Acoustic cavitation, the phenomenon behind sonochemistry, generates localized high temperatures and pressures, accelerating chemical reactions. nih.gov An eco-friendly, ultrasound-assisted synthesis of S-substituted 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3(2H)-thione derivatives was shown to be superior in terms of reaction times, temperatures, and yields when compared to both conventional and microwave-assisted methods. researchgate.net Furthermore, ultrasound irradiation has been used to promote the synthesis of hydrazine carboxamides in an environmentally benign water-glycerol solvent system, resulting in faster and more productive reactions. nih.gov This technique has also been applied to the efficient methyl esterification of various carboxylic acids, including those with sensitive functional groups, achieving high yields in minutes. organic-chemistry.org

Table 2: Comparison of Synthesis Methods for Pyridazine Analogs

| Product Type | Method | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| S-substituted pyridazine-3(2H)-thiones | Conventional | Reflux | Hours | Lower | researchgate.net |

| Microwave-Assisted | MW Irradiation | Minutes | Moderate-High | researchgate.net | |

| Ultrasound-Assisted | Ultrasonic Irradiation | Minutes | High | researchgate.net | |

| Hydrazine Carboxamides | Ultrasound-Assisted | 130 W, Water:Glycerol (B35011) | 5-20 min | High | nih.gov |

| 4-Amino-pyrimidine-5-carbonitriles | Microwave-Assisted | One-pot, MW | Short | 80-85 | researchgate.net |

| Methyl Esters of Carboxylic Acids | Ultrasound-Assisted | Ultrasonic Irradiation | 10-20 min | Good-Excellent | organic-chemistry.org |

Application of Recyclable Catalysts and Renewable Feedstocks

The long-term sustainability of chemical manufacturing relies on circular economy principles, including the use of catalysts that can be recovered and reused, and shifting from finite fossil fuel-based feedstocks to renewable, biomass-derived resources.

Recyclable Catalysts

The development of catalysts that can be easily separated from the reaction mixture and reused for multiple cycles is a significant area of green chemistry research. Magnetically recoverable nano-catalysts are particularly promising. For example, a CoFe₂O₄@SiO₂–SO₃H reusable nano-catalyst has been synthesized and used for the preparation of pyrazolo[3,4-b]pyridines. rsc.org Another system, Fe₃O₄@g–C₃N₄–SO₃H, was utilized for pyridine derivative synthesis in water under ultrasonic irradiation, demonstrating the synergy of green techniques. rsc.org The key advantage of these magnetic catalysts is their simple separation from the reaction medium using an external magnet, which avoids complex filtration or work-up procedures. In a different approach, a process for producing pyridazinyl-amides was optimized to allow for the simple filtration and recycling of the hydrogenation catalyst without the need for purification, a significant improvement for industrial-scale production. google.com Mesoporous silica-supported iridium and ruthenium catalysts have also shown high activity and recyclability (up to five times) in the synthesis of substituted aminopyrimidines. researchgate.net

Table 3: Examples of Recyclable Catalysts in Heterocycle Synthesis

| Catalyst | Reaction | Key Features | Reference |

|---|---|---|---|

| CoFe₂O₄@SiO₂–SO₃H | Synthesis of pyrazolo[3,4-b]pyridines | Magnetically recoverable, reusable nano-catalyst | rsc.org |

| Fe₃O₄@g–C₃N₄–SO₃H | Synthesis of pyridine derivatives | Used in water with ultrasonic irradiation, magnetic recovery | rsc.org |

| SBA-15@TZP-Ir/Ru | Synthesis of aminopyrimidines | Mesoporous silica-supported, recycled five times | researchgate.net |

| Pd/C | Hydrogenation/dehalogenation of dichloropyridazine amines | Recyclable via simple filtration | google.com |

Renewable Feedstocks

Shifting from depletable petrochemical feedstocks to renewable biomass is a cornerstone of a sustainable chemical industry. u-szeged.huyoutube.com Biomass, including materials like lignin (B12514952), cellulose, and sugars, offers a carbon-neutral source for chemical building blocks. u-szeged.hukit.edu

Significant progress has been made in producing pyridine-based compounds from renewable sources. acsgcipr.org Lignin, a major component of plant biomass and a waste product of the paper industry, is the largest renewable source of aromatic compounds. kit.edu Research has established routes to produce pyridine carboxylic acids by the biocatalytic conversion of lignin using metabolically engineered bacteria such as Rhodococcus jostii. acsgcipr.org Other strategies involve the thermocatalytic conversion and ammonization of waste polylactic acid (derived from corn starch) over zeolites to produce pyridines. acsgcipr.org While direct pyrolysis of biomass with ammonia can yield pyridines, it often results in complex mixtures and low yields. acsgcipr.org A more controlled strategy involves using platform chemicals derived from C5 and C6 sugars, which can be converted into furans and subsequently into pyridines. acsgcipr.org

Table 4: Routes to Pyridine Derivatives from Renewable Feedstocks

| Feedstock | Conversion Strategy | Intermediate/Product | Reference |

|---|---|---|---|

| Lignin | Metabolic engineering of Rhodococcus jostii RHA1 | Pyridine-dicarboxylic acids | acsgcipr.org |

| Waste Polylactic Acid | Thermocatalytic conversion and ammonization over zeolites | Pyridines | acsgcipr.org |

| C5/C6 Sugars | Conversion to furans, then cycloamination | Pyridines | acsgcipr.org |

| Biomass (general) | Pyrolysis with ammonia | Pyridines (in complex mixtures) | acsgcipr.org |

Sophisticated Spectroscopic Characterization and Structural Elucidation of 6 Aminopyridazine 4 Carboxylic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution and the solid state. For 6-Aminopyridazine-4-carboxylic acid, a combination of one- and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals and offers insights into the molecule's three-dimensional structure.

One-dimensional NMR spectra offer fundamental information about the chemical environment of the NMR-active nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridazine (B1198779) ring, the amine protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the pyridazine nitrogens and the carboxylic acid group, along with the electron-donating amino group, modulates the shielding of the ring protons. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding. The protons of the amino group also present as a broad signal. The two protons on the pyridazine ring would appear as distinct signals, with their chemical shifts and coupling patterns providing information about their relative positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show five distinct signals for the five carbon atoms. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-185 ppm. The carbon atoms of the pyridazine ring will have chemical shifts influenced by the nitrogen atoms and the substituents. Carbons attached to nitrogen atoms are generally deshielded and appear at higher chemical shifts. The carbon bearing the amino group will be shifted upfield compared to a similar, unsubstituted carbon.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the nitrogen atoms in the pyridazine ring and the amino group. nih.gov The chemical shifts of the pyridazine nitrogens are expected to be in the characteristic range for diazines. nih.govresearchgate.net The amino nitrogen would appear at a chemical shift typical for aromatic amines. researchgate.net These shifts are sensitive to protonation and solvent effects. researchgate.netresearchgate.net

Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~8.9 | - |

| H5 | ~7.2 | - |

| NH₂ | Broad, ~6.5-7.5 | - |

| COOH | Broad, >12 | - |

| C3 | - | ~155 |

| C4 | - | ~130 |

| C5 | - | ~118 |

| C6 | - | ~160 |

| C=O | - | ~168 |

Note: The predicted data is based on general principles and data from similar compounds. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the two protons on the pyridazine ring (H-3 and H-5), confirming their adjacent or coupled relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals for H-3 and H-5 to their corresponding carbon signals (C-3 and C-5).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about which atoms are close in space. It could reveal spatial proximities between the ring protons and potentially between the amino protons and the adjacent ring proton (H-5), offering insights into the preferred conformation of the molecule.

For crystalline samples of this compound, solid-state NMR (ssNMR) can provide valuable information that is not accessible from solution-state NMR. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solids. ssNMR can be used to study polymorphism (the existence of different crystal forms), which can be critical in pharmaceutical sciences. It can also provide detailed information on intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amino groups, by analyzing changes in chemical shifts and through specific distance-measuring experiments.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₅H₅N₃O₂), the calculated exact mass is 139.0382. HRMS can confirm this mass with high accuracy, thus verifying the molecular formula.

The fragmentation pattern observed in the mass spectrum provides structural information. The fragmentation of pyridazine carboxylic acids is influenced by the functional groups. tandfonline.comnih.gov Common fragmentation pathways for this compound would likely include:

Loss of a hydroxyl radical (•OH, M-17).

Loss of water (H₂O, M-18).

Loss of carbon monoxide (CO, M-28).

Loss of a carboxyl group (•COOH, M-45).

Decarboxylation, the loss of carbon dioxide (CO₂, M-44).

Cleavage of the pyridazine ring, which can lead to the loss of HCN or N₂.

Predicted HRMS Fragmentation Data

| m/z (predicted) | Possible Fragment | Neutral Loss |

| 139.0382 | [M]⁺ | - |

| 122.0351 | [M-OH]⁺ | •OH |

| 121.0276 | [M-H₂O]⁺ | H₂O |

| 111.0487 | [M-CO]⁺ | CO |

| 95.0436 | [M-CO₂]⁺ | CO₂ |

| 94.0357 | [M-COOH]⁺ | •COOH |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for the amino, carboxylic acid, and pyridazine moieties.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3300 | N-H stretch | Primary amine |

| 3300-2500 | O-H stretch (broad) | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1650 | N-H bend | Primary amine |

| 1600-1450 | C=C and C=N stretches | Pyridazine ring |

| ~1300 | C-O stretch | Carboxylic acid |

| ~1250 | C-N stretch | Aryl amine |

The broad O-H stretching band of the carboxylic acid is a particularly prominent feature and often overlaps with C-H stretching vibrations. The N-H stretching of the primary amine typically appears as two sharp peaks in this region. researchgate.net

Investigations into the Chemical Reactivity and Transformation of 6 Aminopyridazine 4 Carboxylic Acid

Reactions of the Pyridazine (B1198779) Ring System

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electronic characteristic significantly influences its susceptibility to substitution reactions.

The pyridazine nucleus is generally considered to be deactivated towards electrophilic aromatic substitution (EAS) reactions. researchgate.net The presence of the electron-withdrawing carboxylic acid group at the 4-position further exacerbates this deactivation. However, the potent electron-donating amino group at the 6-position provides a counteracting influence, activating the ring towards electrophilic attack.

The directing effect of the substituents plays a crucial role in determining the position of substitution. The amino group is a powerful ortho-, para-director, while the carboxylic acid group is a meta-director. In the case of 6-aminopyridazine-4-carboxylic acid, the positions ortho and para to the amino group are C5 and C3, respectively. The position meta to the carboxylic acid is C6, which is already substituted. Therefore, electrophilic attack, if it occurs, is most likely to be directed to the C5 position, which is ortho to the activating amino group and meta to the deactivating carboxylic acid group.

Common electrophilic substitution reactions such as nitration and halogenation would require carefully optimized conditions to overcome the inherent deactivation of the ring. The use of strong activating conditions might be necessary to facilitate these transformations.

The electron-deficient nature of the pyridazine ring makes it more amenable to nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group is present on the ring. youtube.com While this compound itself does not possess a typical leaving group, its derivatives, such as a halogenated analogue, would be expected to undergo nucleophilic substitution.

For instance, if a chloro or bromo substituent were present at the C3 or C5 position, it could be displaced by a variety of nucleophiles. The rate of such reactions would be enhanced by the electron-withdrawing nature of the pyridazine ring and the carboxylic acid group. The amino group, being electron-donating, might slightly retard the reaction rate but would not prevent it. Nucleophilic substitution reactions on pyridazine derivatives often proceed via an addition-elimination mechanism, forming a stable Meisenheimer-like intermediate. youtube.com

Transformations Involving the Amine Functionality

The primary amino group at the C6 position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

The amino group of this compound can be readily acylated by reacting it with acylating agents such as acyl chlorides or anhydrides in the presence of a base like pyridine (B92270). youtube.comwikipedia.org This reaction leads to the formation of the corresponding N-acyl derivatives. The base is necessary to neutralize the acid byproduct generated during the reaction. youtube.com

Alkylation of the amino group can also be achieved, though it may be more challenging to control and can lead to a mixture of mono- and di-alkylated products.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Acetyl chloride | 6-(Acetylamino)pyridazine-4-carboxylic acid | Acylation |

| This compound | Alkyl halide | 6-(Alkylamino)pyridazine-4-carboxylic acid | Alkylation |

The primary aromatic amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. rsc.orgyoutube.com This reaction would yield a pyridazine-6-diazonium salt. These diazonium salts are versatile intermediates that can undergo a variety of subsequent reactions. For example, they can be converted to a hydroxyl group via hydrolysis or to a halogen via a Sandmeyer-type reaction.

Furthermore, these diazonium salts can act as electrophiles in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to produce highly colored azo dyes.

| Reactant | Reagent | Intermediate/Product | Reaction Type |

| This compound | NaNO₂, HCl (0-5 °C) | 6-Diazoniumpyridazine-4-carboxylic acid salt | Diazotization |

| 6-Diazoniumpyridazine-4-carboxylic acid salt | H₂O | 6-Hydroxypyridazine-4-carboxylic acid | Hydrolysis |

| 6-Diazoniumpyridazine-4-carboxylic acid salt | Phenol | Azo dye | Azo Coupling |

Derivatizations of the Carboxylic Acid Group

The carboxylic acid group at the C4 position offers another handle for chemical modification, allowing for the synthesis of a wide range of derivatives.

Common derivatizations include esterification and amide formation. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.comgoogle.compearson.com This reaction is typically reversible and may require the removal of water to drive the equilibrium towards the product side.

Amide formation can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an amine. libretexts.orgyoutube.com Alternatively, direct condensation of the carboxylic acid with an amine can be achieved using coupling reagents. libretexts.org These reactions provide a route to a diverse array of amides with varying properties.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Methanol, H₂SO₄ | Methyl 6-aminopyridazine-4-carboxylate | Esterification |

| This compound | Thionyl chloride, then Ammonia (B1221849) | 6-Aminopyridazine-4-carboxamide | Amide Formation |

Esterification and Amidation Reactions

The carboxylic acid group at the 4-position of the pyridazine ring is the primary site for esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating derivatives with modified solubility, stability, and biological activity.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. Given the presence of the basic amino group and the pyridazine nitrogens, acid-catalyzed esterification, such as the Fischer-Speier method, is a common approach. google.com This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. Another effective method involves the in situ formation of a more reactive acyl species, such as an acyl chloride or the use of coupling agents.

For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride would convert the carboxylic acid to the corresponding acyl chloride, which can then readily react with an alcohol to form the ester. Alternatively, a wide range of coupling agents developed for peptide synthesis can be employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation under mild conditions.

Amidation: Similar to esterification, amidation of this compound can be accomplished by reacting it with a primary or secondary amine. The use of coupling agents is the most prevalent method for forming the amide bond under mild conditions, which is crucial to avoid side reactions involving the amino group on the pyridazine ring. researchgate.net Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly efficient for this purpose. nih.gov The direct thermal condensation of the carboxylic acid and an amine is also possible but generally requires high temperatures and may not be suitable for sensitive substrates. encyclopedia.pub

The table below illustrates potential esterification and amidation reactions of this compound based on established methodologies for related compounds.

| Reaction Type | Reactant | Reagents/Conditions | Expected Product |

| Esterification | Methanol | H₂SO₄ (cat.), Reflux | Methyl 6-aminopyridazine-4-carboxylate |

| Esterification | Ethanol | SOCl₂, then Ethanol | Ethyl 6-aminopyridazine-4-carboxylate |

| Amidation | Benzylamine | HBTU, Diisopropylethylamine (DIPEA), DMF | N-Benzyl-6-aminopyridazine-4-carboxamide |

| Amidation | Morpholine | EDC, DMAP, CH₂Cl₂ | (6-Aminopyridazin-4-yl)(morpholino)methanone |

This table presents hypothetical reactions based on general principles of organic chemistry, as specific literature for this compound is not available.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, from heteroaromatic carboxylic acids can be a challenging transformation. The stability of the resulting carbanion or zwitterionic intermediate is a key factor influencing the reaction's feasibility. For pyridinecarboxylic acids, the position of the carboxyl group relative to the nitrogen atom significantly affects the rate of decarboxylation. stackexchange.com Acids with the carboxyl group at the 2- or 4-position are generally more susceptible to decarboxylation than those with the group at the 3-position, due to the ability of the nitrogen to stabilize the intermediate negative charge. stackexchange.comcdnsciencepub.com

For this compound, the carboxyl group is at a position analogous to the 4-position of pyridine. The electron-withdrawing nature of the pyridazine ring should facilitate the departure of CO₂. The reaction is typically performed by heating the compound, sometimes in the presence of a catalyst. Copper-based catalysts, often in high-boiling solvents like quinoline, are classically used for the decarboxylation of aromatic carboxylic acids.

The expected product of the decarboxylation of this compound would be 4-aminopyridazine. sigmaaldrich.com The reaction conditions would need to be carefully optimized to achieve a good yield without causing decomposition of the starting material or product.

| Reaction Type | Reagents/Conditions | Expected Product |

| Decarboxylation | Heat, Copper powder, Quinoline | 4-Aminopyridazine |

| Decarboxylation | Heat in a high-boiling solvent (e.g., Dowtherm A) | 4-Aminopyridazine |

This table presents hypothetical reactions based on general principles of organic chemistry, as specific literature for this compound is not available.

Exploration of Cascade and Multicomponent Reactions Incorporating this compound

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic (when activated) carboxylic acid, makes it an intriguing candidate for cascade and multicomponent reactions (MCRs). wikipedia.org These reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, thereby reducing waste and saving time. mdpi.comresearchgate.net

The amino group of this compound can act as a nucleophile in various MCRs. For instance, aminopyridines are known to participate in the Groebke-Blackburn-Bienaymé reaction, a three-component reaction with an aldehyde and an isocyanide to form fused imidazopyridines. While the carboxylic acid group would likely need to be protected or might interfere under certain conditions, its presence offers a handle for post-MCR modification.

Alternatively, the molecule could potentially participate in reactions where both the amino and carboxylic acid groups are involved sequentially. For example, a reaction could be envisioned where the amino group first reacts to form an imine, which then triggers an intramolecular cyclization involving the carboxylic acid group (or its activated form), leading to the formation of a new heterocyclic ring system. Such cascade reactions are powerful tools in diversity-oriented synthesis. acs.orgacs.org

Given the lack of specific examples in the literature for this compound, the potential applications in these advanced synthetic strategies remain an area ripe for exploration. The table below outlines a hypothetical multicomponent reaction based on the known reactivity of aminopyridines.

| Reaction Name | Components | Catalyst/Conditions | Potential Product Class |

| Groebke-Blackburn-Bienaymé Reaction | This compound (or its ester), Aldehyde, Isocyanide | Lewis or Brønsted acid (e.g., Sc(OTf)₃) | Substituted imidazo[1,2-b]pyridazines |

This table presents a hypothetical reaction based on the known reactivity of related compounds, as specific literature for this compound is not available.

Computational Chemistry and Theoretical Studies on 6 Aminopyridazine 4 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Optimized Structures and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can determine the most stable three-dimensional arrangement of atoms (optimized structure) and a host of electronic properties that govern the molecule's behavior. For pyridazine (B1198779) derivatives, DFT has been successfully employed to investigate their molecular structure, electronic characteristics, and reactivity. gsconlinepress.comgsconlinepress.com

Theoretical vibrational frequency analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. These predicted spectra are invaluable for interpreting experimental spectroscopic data and for confirming the molecular structure. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsion within the molecule.

A study on the related compound, 3,6-dichloropyridazine-4-carboxylic acid (DPC), utilized DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set to perform a detailed vibrational analysis. researchgate.net The calculated frequencies and their assignments provide a strong model for what could be expected for 6-Aminopyridazine-4-carboxylic acid. Key vibrational modes for pyridazine derivatives include C-H stretching, C=C and C-N ring stretching, and the vibrations of the carboxylic acid and amino groups.

Table 1: Illustrative Vibrational Frequencies and Assignments for a Pyridazine Carboxylic Acid Derivative (based on data for DPC) (Note: This table is illustrative and based on a related compound. Specific values for this compound would require dedicated calculations.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| O-H Stretch | ~3500 | Carboxylic acid O-H stretching |

| N-H Stretch | ~3400-3300 | Amino group N-H stretching |

| C=O Stretch | ~1750 | Carboxylic acid C=O stretching |

| C=N Stretch | ~1600 | Pyridazine ring C=N stretching |

| C-C Stretch | ~1550 | Pyridazine ring C-C stretching |

Data adapted from vibrational analysis of 3,6-dichloropyridazine-4-carboxylic acid. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (in blue), which are electron-poor and prone to nucleophilic attack.

For pyridazine derivatives, MEP analysis can identify the most reactive sites. researchgate.net In the case of this compound, the nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylic acid group would be expected to be regions of high negative potential, making them likely sites for interactions with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms of the amino group and the carboxylic acid would represent areas of positive potential.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.net

DFT studies on pyridazine derivatives have shown that these calculations can provide valuable insights into their reactivity. gsconlinepress.comgsconlinepress.com A smaller HOMO-LUMO gap generally implies a more reactive molecule. For this compound, the amino group would be expected to raise the HOMO energy, increasing its electron-donating capacity, while the carboxylic acid and the pyridazine ring would influence the LUMO energy.

Table 2: Illustrative FMO Parameters for a Pyridazine Derivative (Note: This table is illustrative. Specific values for this compound would require dedicated calculations.)

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

Values are typical for pyridazine derivatives as seen in related studies. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a molecule like this compound moves, flexes, and interacts with its environment, such as with water molecules or a biological target. nih.gov

MD simulations are particularly useful for:

Conformational Analysis : Exploring the different shapes (conformations) that the molecule can adopt and their relative stabilities.

Intermolecular Interactions : Studying how the molecule interacts with other molecules, including the formation and breaking of hydrogen bonds.

A study on 4-aminopyridine (B3432731) derivatives used MD simulations to understand their binding with acetylcholinesterase, a key enzyme in the nervous system. nih.gov Such simulations could be applied to this compound to investigate its potential interactions with biological macromolecules, providing insights into its possible mechanisms of action if it were to be considered as a drug candidate.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery to correlate the chemical structure of a series of compounds with their biological activity. By identifying the key molecular features (descriptors) that influence activity, QSAR models can predict the activity of new, untested compounds. nih.gov

Several QSAR studies have been conducted on pyridazine derivatives, demonstrating their potential in various therapeutic areas, such as vasorelaxants and tuberculostatic agents. nih.govresearchgate.net For a QSAR study involving this compound, a set of related molecules would be synthesized and tested for a specific biological activity. Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated and used to build a mathematical model that relates these descriptors to the observed activity. This model could then guide the design of new derivatives with improved potency.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters with a high degree of accuracy. This includes the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are fundamental for structure elucidation. researchgate.net

The GIAO (Gauge-Independent Atomic Orbital) method is commonly used within DFT to calculate NMR chemical shifts. researchgate.net By comparing the predicted NMR spectra with experimentally obtained spectra, chemists can confirm the structure of a synthesized compound like this compound. Any discrepancies between the calculated and experimental data can point to subtle structural or electronic effects that might otherwise be overlooked.

Advanced Applications of 6 Aminopyridazine 4 Carboxylic Acid in Materials Science

Incorporation into Organic Electronic and Optoelectronic Materials

The development of novel organic materials for electronic and optoelectronic applications is a rapidly growing field of research. The inherent properties of molecules like 6-Aminopyridazine-4-carboxylic acid, such as the presence of heteroatoms and functional groups capable of engaging in hydrogen bonding and π-π stacking, are crucial for designing materials with tailored electronic characteristics.

Conjugated polymers are essential for applications in organic electronics due to their ability to transport charge. dojindo.co.jputah.edu The charge transport in these materials is influenced by factors such as the molecular structure, which affects the electronic delocalization along the polymer backbone. mdpi.com While specific studies detailing the incorporation of this compound into conjugated systems for charge transport are not extensively documented in publicly available research, its aromatic and electron-rich nature suggests its potential as a monomer or a component in such materials. The pyridazine (B1198779) ring can contribute to the π-conjugated system, and the amino and carboxylic acid groups can be functionalized to tune the electronic properties and influence intermolecular packing, which are critical for efficient charge transport. nih.gov

Fluorescent probes are indispensable tools in various fields, including biomedical imaging and environmental sensing. caymanchem.comrsc.org The design of these probes often involves a fluorophore unit that can interact with specific analytes, leading to a detectable change in fluorescence. wikipedia.org Pyridine (B92270) and its derivatives have been explored for the development of fluorescent sensors for cations. researchgate.net

While the specific luminescent properties of this compound have not been extensively reported, related pyridazine derivatives have shown promise. For instance, some rhodamine derivatives are used for the fluorogenic detection of cancer-relevant enzymes. caymanchem.com The presence of the amino group, a known electron-donating group, and the pyridazine ring in this compound could potentially lead to interesting photophysical properties, making it a candidate for the development of novel fluorescent probes. Further research is needed to fully characterize its emission and excitation spectra and its potential for sensing applications.

Coordination Chemistry and Metal-Organic Assemblies

The field of coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. d-nb.info The ability of this compound to act as a ligand is one of its most promising features in materials science.

The amino and carboxylic acid functional groups, along with the nitrogen atoms of the pyridazine ring, make this compound a versatile ligand for coordinating with transition metal ions. rsc.org The synthesis and characterization of transition metal complexes with related aminopyridine and aminopyrazine carboxylic acid ligands have been reported, revealing a range of coordination modes and interesting properties. bldpharm.comrsc.org These complexes have potential applications in catalysis and medicine. While specific crystal structures of transition metal complexes with this compound are not widely available in open literature, the principles of coordination chemistry suggest that it can form stable complexes with various transition metals. nih.govrsc.org

Table 1: Potential Coordination Sites of this compound

| Functional Group | Potential Role in Coordination |

|---|---|

| Carboxylic Acid | Can deprotonate to form a carboxylate anion, which can act as a mono- or bidentate ligand, bridging metal centers. |

| Amino Group | The nitrogen atom has a lone pair of electrons and can coordinate to a metal center. |

This table is based on the general principles of coordination chemistry and the known behavior of similar ligands.

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials formed by the self-assembly of metal ions and organic ligands. csic.esktu.lt These materials have garnered significant attention due to their high porosity, large surface areas, and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. cas.org

Commercial suppliers list this compound as a building block for MOFs. bldpharm.com The presence of multiple coordination sites allows it to act as a linker, connecting metal nodes to form extended one-, two-, or three-dimensional structures. The amino group can also serve as a functional site within the pores of the MOF, potentially enhancing its properties, for example, by increasing its affinity for specific guest molecules. cas.org While specific examples of MOFs constructed from this compound are not detailed in the surveyed literature, the principles of reticular chemistry suggest its viability as a linker in the design of novel porous materials.

Development of Sensors and Functional Materials

The development of new sensors and functional materials is crucial for addressing challenges in healthcare, environmental monitoring, and technology. The unique combination of functional groups in this compound makes it a promising candidate for the creation of such materials.

The potential for this compound to be used in fluorescent probes has been noted. Furthermore, its ability to form coordination complexes and polymers opens up possibilities for creating sensor arrays where the interaction with an analyte modulates the material's optical or electronic properties. The development of sensors based on pyridine derivatives for the detection of toxic metal ions has been demonstrated, suggesting a possible avenue for the application of this compound. researchgate.net However, specific research on sensors developed using this particular compound is not yet widely published.

Catalytic Applications of 6 Aminopyridazine 4 Carboxylic Acid and Its Complexes

Utilization as Ligands in Homogeneous Catalysis

No specific research findings on the use of 6-Aminopyridazine-4-carboxylic acid as a ligand in homogeneous catalysis are currently available in the public scientific literature.

There is no specific information available regarding the role of this compound in carbon-carbon bond forming reactions such as the Suzuki-Miyaura or Heck couplings.

Specific applications of this compound or its complexes in catalytic oxidation or reduction processes have not been documented in available research.

Heterogeneous Catalysis Involving Pyridazine-Based Materials

While pyridazine-based materials have been explored in heterogeneous catalysis, there are no specific reports on materials derived from this compound for this purpose.

Asymmetric Catalysis with Chiral Derivatives of this compound

The synthesis and application of chiral derivatives of this compound in asymmetric catalysis have not been described in the accessible scientific literature.

Pharmacological and Biological Investigations of 6 Aminopyridazine 4 Carboxylic Acid Derivatives

Mechanisms of Biological Activity

The biological activity of 6-aminopyridazine-4-carboxylic acid derivatives is intrinsically linked to their structural features. nih.gov The pyridine (B92270) ring, being aromatic and electron-deficient, facilitates interactions such as π-π stacking and hydrogen bonding with biological targets, which can enhance binding affinity. nih.gov The carboxylic acid group adds polarity and can coordinate with metal ions, a feature that is particularly useful in the inhibition of enzymes. nih.gov The ease of substitution at different positions on the pyridazine (B1198779) ring allows for the fine-tuning of the molecule's activity and selectivity. nih.gov

Derivatives of pyridine carboxylic acids have been identified as inhibitors of a wide array of enzymes. nih.gov A series of 6-alkylaminopyridazine-3-carboxylic acid derivatives were synthesized and evaluated for their in vitro inhibitory activity against dopamine (B1211576) β-hydroxylase. nih.gov In this study, 6-benzylaminopyridazine-3-carboxylic acid was identified as the most potent inhibitor, with an activity level comparable to that of fusaric acid, a known inhibitor of the enzyme. nih.gov

The general structure of pyridine carboxylic acid-derived compounds allows them to function as inhibitors for enzymes such as cyclooxygenase-2 (COX-2), urease, synthase, tyrosinase, and various kinases. nih.gov The versatility of this scaffold continues to be explored in the discovery of new enzyme inhibitors. nih.gov

The affinity of pyridazine derivatives for various receptors has been a key area of investigation. Molecular docking studies have predicted the affinity of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives for metabotropic and ionotropic glutamate (B1630785) receptors, which are considered promising targets for antiparkinsonian drugs. rrpharmacology.ru Specifically, a high degree of affinity was predicted for the mGlu8 receptors and the ionotropic NMDA GluN2B receptors. rrpharmacology.ru The binding energy for some of these derivatives with NMDA GluN2B receptors ranged from -8.7 to -11.6 kcal/mol, which is comparable to or better than the reference drug ifenprodil (B1662929) (-11.3 kcal/mol). rrpharmacology.ru

In other studies, carboxylic acid derivatives of pyridoxal (B1214274) have been developed as potent antagonists for P2X₁ and P2X₃ receptors. nih.gov Modifications of the aldehyde and phosphate (B84403) groups of a lead compound to carboxylic acid groups resulted in compounds with similar antagonistic potencies, indicating that the carboxylic acid moiety can effectively interact with the receptor binding pocket. nih.gov

Molecular docking has become an essential tool in understanding the interactions between ligands and their biological targets. For N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives, docking studies with glutamate receptors revealed a satisfactory level of affinity. semanticscholar.org The binding energy for these derivatives with the mGlu5 receptor ranged from -11.2 to -5.2 kcal/mol, compared to -8.7 kcal/mol for the native ligand fenobam. semanticscholar.org These in-silico approaches are crucial for the rational design of new modulators of glutamate receptors. rrpharmacology.ruresearchgate.net

In the context of antimicrobial activity, molecular docking studies have been used to explore the binding of novel 1,3,5-triazine (B166579) derivatives conjugated with N-(4-aminobenzoyl)-l-glutamic acid to the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (Pf-DHFR-TS) protein. nih.gov These studies, along with molecular dynamics simulations, help in understanding the stability and binding energies of the ligand-protein complexes, guiding the development of new antimalarial agents. nih.gov Similarly, docking studies of thieno[2,3-d]pyrimidine-4-carboxylic acid derivatives with the TrmD enzyme from Pseudomonas aeruginosa have been performed to assess their potential as antimicrobial agents. uran.ua

Therapeutic Potential in Disease Models

The therapeutic potential of derivatives based on the pyridazine scaffold has been evaluated in various disease models, demonstrating their utility in conditions such as inflammation, pain, and microbial infections.

A number of pyridazinone derivatives have been synthesized and tested for their in vivo analgesic and anti-inflammatory properties. nih.govnih.gov In one study, a series of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives were evaluated. nih.gov The analgesic activity was assessed using the phenylbenzoquinone-induced writhing assay, while the anti-inflammatory activity was determined by the carrageenan-induced rat paw edema model. nih.gov Among the synthesized compounds, 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide (IVa-3) was found to be the most active. nih.gov

Similarly, amide derivatives of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid were prepared and tested. nih.gov Compounds 7c, 7d, and 7k showed analgesic and anti-inflammatory activity comparable to the reference drugs, aspirin (B1665792) and indomethacin. nih.gov The search for new COX inhibitors with minimal side effects is a significant area of research, and pyrazole (B372694) derivatives, which can be related to the pyridazine core, have shown promise as COX-2 inhibitors. vietnamjournal.rutbzmed.ac.ir

| Compound | Analgesic Activity (% inhibition of writhing) | Anti-inflammatory Activity (% inhibition of edema) | Reference |

|---|---|---|---|

| 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide (IVa-3) | Data not specified | Most potent in series | nih.gov |

| Compound 7c ([6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamide derivative) | Equipotent to aspirin | Equipotent to indomethacin | nih.gov |

| Compound 7d ([6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamide derivative) | Equipotent to aspirin | Equipotent to indomethacin | nih.gov |

| Compound 7k ([6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamide derivative) | Equipotent to aspirin | Equipotent to indomethacin | nih.gov |

The pyridazine scaffold is also a key component in the development of new antimicrobial and antifungal agents. A series of 6- or 5- or 3-(4-methoxyphenyl)sulfanyl-pyrazine-2-carboxylic acid derivatives, which are structurally related to pyridazine carboxylic acids, were evaluated for their antimycobacterial activity. nih.gov Several of these compounds showed significant inhibition of the virulent Mycobacterium tuberculosis H37Rv strain, with growth inhibition between 50% and 100% at a concentration of 6.25 µg/mL. nih.gov

In another study, amide-coupled 6-hydroxy-N-phenyl-9H-carbazole-3-carboxamide scaffolds were synthesized and showed activity against bacterial and fungal strains. amazonaws.com The hydrophobic nature of these derivatives is thought to contribute to their marked antibacterial activity. amazonaws.com Against fungal strains such as A. niger and C. albicans, some derivatives showed good to excellent activity. amazonaws.com

The mechanism of antifungal action for some related heterocyclic compounds, such as 5-aminoimidazole-4-carbohydrazonamide derivatives, has been linked to the generation of reactive oxygen species (ROS). mdpi.com This suggests that derivatives of this compound might also exert their antifungal effects through similar oxidative stress mechanisms. mdpi.com

| Compound Series | Target Organism | Activity | Reference |

|---|---|---|---|

| (4-methoxyphenyl)sulfanyl-pyrazine-2-carboxylic acid derivatives | Mycobacterium tuberculosis H37Rv | 50-100% growth inhibition at 6.25 µg/mL | nih.gov |

| 6-hydroxy-N-phenyl-9H-carbazole-3-carboxamide derivatives | S. aureus, E. coli | Active against bacterial strains | amazonaws.com |

| 6-hydroxy-N-phenyl-9H-carbazole-3-carboxamide derivatives | A. niger, C. albicans | Good to excellent antifungal activity | amazonaws.com |

| Thieno[2,3-d]pyrimidine-4-carboxamide derivatives | Pseudomonas aeruginosa | Active against bacterial strains | uran.ua |

Anticancer and Antitumor Effects

The pyridazine scaffold is a central component in the design of numerous potential anticancer agents, with several derivatives showing promise in preclinical studies. nih.gov These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor (VEGFR) kinases.

One area of investigation involves pyridazinone-based diarylurea derivatives designed as surrogates for sorafenib. Certain compounds from this series have demonstrated significant growth inhibition against a panel of cancer cell lines, including melanoma, non-small cell lung cancer, prostate cancer, and colon cancer. rsc.org For instance, compounds 8f , 10l , and 17a showed growth inhibition percentages ranging from 62.21% to 100.14%. rsc.org Further evaluation of compounds 10l and 17a revealed GI₅₀ values between 1.66 and 100 μM across various cancer cell lines. rsc.org Mechanistically, compound 10l was found to induce cell cycle arrest at the G0–G1 phase in the A549/ATCC lung cancer cell line and upregulate the expression of pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2. rsc.org

Another study focused on pyridazine derivatives targeting VEGFR kinase, with several compounds exhibiting cytotoxic activity against the HCT-116 colon cancer cell line comparable to the reference drug imatinib. researchgate.net Notably, compound 5b from this series showed a lower IC₅₀ value than imatinib. researchgate.net Ruthenium complexes incorporating pyridazine-3-carboxylic acid have also been noted for their potential anticancer properties. mdpi.comnih.gov

Table 1: Anticancer Activity of Selected Pyridazinone Derivatives

| Compound | Target Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| 10l | Lung (A549/ATCC), Melanoma, Prostate, Colon | GI₅₀: 1.66–100 μM; Induces G0-G1 cell cycle arrest; Upregulates p53 and Bax. | rsc.org |

| 17a | Melanoma, NSCLC, Prostate, Colon | GI%: 62.21%–100.14%; VEGFR-2 inhibition. | rsc.org |

| 5b | Colon (HCT-116) | IC₅₀ value lower than imatinib; 92.2% VEGFR enzyme inhibition. | researchgate.net |

Neuroprotective and Cognition-Enhancing Activities

Derivatives of pyridazine have emerged as promising candidates for the treatment of neurodegenerative diseases, particularly Alzheimer's disease, by targeting neuroinflammation and excitotoxicity.

A series of neuroprotective pyridazine derivatives have been identified as activators of the excitatory amino acid transporter 2 (EAAT2), a protein responsible for clearing excess glutamate from the synaptic cleft. unisi.itnih.gov Overstimulation by glutamate leads to neuronal injury, a process known as excitotoxicity. One such derivative, LDN/OSU-0212320 (3-[(2-methylbenzyl)sulfenyl]-6-(pyridine-2-yl)pyridazine), demonstrated potent, dose-dependent enhancement of EAAT2 protein levels and protected cultured neurons from glutamate-mediated injury. unisi.itnih.gov In animal models, this compound exhibited good potency and adequate pharmacokinetic properties with no observed toxicity at the tested doses. unisi.it

In the context of Alzheimer's disease, aminopyridazine analogues have been investigated as antineuroinflammatory agents. nih.gov These compounds selectively block the production of pro-inflammatory cytokines such as IL-1β and TNF-α by activated glial cells. nih.gov Compound 14 from this series was found to counteract spatial learning and working memory impairments in an Aβ-induced Alzheimer's mouse model, with in vivo efficacy comparable to the marketed drug donepezil. nih.gov

Furthermore, the pyridazine derivative LDN/OSU-0215111-M3 has been shown to enhance the structural and functional plasticity of the tripartite synapse, which consists of the presynaptic terminal, the postsynaptic spine, and the surrounding astrocyte processes. nih.gov Treatment with this compound led to an increase in the size of dendrites and mushroom spines, as well as enhanced long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nih.gov A computational study also pointed to 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives as potential multi-target agents for Alzheimer's, designed to inhibit both acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation. nih.gov

Table 2: Neuroprotective and Cognition-Enhancing Pyridazine Derivatives

| Compound | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| LDN/OSU-0212320 | EAAT2 Activator | Protects neurons from excitotoxicity; Good in vivo potency and pharmacokinetics. | unisi.itnih.gov |

| Compound 14 | Antineuroinflammatory | Inhibits IL-1β synthesis; Reverses memory impairment in an Alzheimer's mouse model. | nih.gov |

| LDN/OSU-0215111-M3 | Synaptic Plasticity Enhancer | Increases dendritic spine size; Enhances long-term potentiation (LTP). | nih.gov |

Cardiovascular and Antihypertensive Applications

The pyridazine and pyridazinone cores are found in various compounds investigated for their cardiovascular effects, particularly antihypertensive activity. sarpublication.com

Research into pyridazinone derivatives has identified several compounds with significant antihypertensive properties. nih.gov A study involving the synthesis of 6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one derivatives found that compounds 16, 19, 24, 30, 39, 42, and 45 exhibited good antihypertensive activity in a non-invasive tail-cuff method in rats. nih.gov Another study on new substituted pyridazine derivatives reported that compounds 4e and 4i showed appreciable antihypertensive activity. researchgate.net

While some pyridazinone derivatives have shown promise, others have been found to be unsuitable for further development due to low potency. orientjchem.org For example, one study concluded that the synthesized compounds were not potent inhibitors of the angiotensin-converting enzyme (ACE) and required further structural modifications, suggesting that the incorporation of free amino and carboxylic acid groups might enhance activity. orientjchem.org The well-known antihypertensive drug hydralazine (B1673433) is itself a derivative of phthalazine, a bicyclic structure containing a pyridazine ring. nih.gov

Antidiabetic and Antiviral Properties

Antidiabetic Effects The pyridazine scaffold has been explored for its potential in developing new antidiabetic agents. Research indicates that certain pyridazine derivatives can act as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. researchgate.net One study reported that novel benzofuran-pyridazine derivatives exhibited significant in vitro antidiabetic activity against α-glucosidase and β-galactosidase enzymes. researchgate.net Another investigation into fourteen pyridazine analogs found that all tested compounds demonstrated significant α-amylase inhibitory activity, with IC₅₀ values for compounds 8 and 12 being particularly potent at 81.28 ± 0.00 μM and 200.60 ± 34.65 μM, respectively, compared to the standard drug acarbose (B1664774) (IC₅₀ = 220.42 ± 36.40 μM). researchgate.net

Antiviral Properties Pyridazine derivatives have also been evaluated for their antiviral capabilities. A study focused on developing agents against the Hepatitis A virus (HAV) synthesized a series of novel pyridazine compounds. nih.govresearchgate.net Following a cytotoxicity test to determine safe concentrations, the compounds were screened for their ability to reduce the viral plaque count. nih.gov Among the synthesized molecules, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] unisi.itorientjchem.orgjchemrev.comtriazine-3(4H)-thione (10) demonstrated the highest antiviral effect against HAV, showing a greater inhibitory effect than the positive control, amantadine, at the tested concentrations. nih.govresearchgate.net The broader class of pyridazine heterocycles is recognized for exhibiting a wide range of biological actions, including antiviral activity. mdpi.comnih.gov

Table 3: Antidiabetic and Antiviral Activity of Pyridazine Derivatives

| Compound/Derivative Class | Target/Indication | Key Findings | Reference |

|---|---|---|---|

| Pyridazine Analogs (8, 12) | α-Amylase Inhibition | Compound 8 (IC₅₀ = 81.28 μM) and 12 (IC₅₀ = 200.60 μM) showed potent inhibition. | researchgate.net |

| Compound 10 | Hepatitis A Virus (HAV) | Showed higher inhibitory effect against HAV than the control drug amantadine. | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For pyridazine derivatives, SAR analyses have provided valuable insights into the structural features required for their diverse biological activities. nih.gov

In the development of neuroprotective pyridazine derivatives that act as EAAT2 activators, SAR studies revealed that the 2-pyridyl, pyridazine, and benzyl (B1604629) thioether moieties were all essential for activity. unisi.it Modifications to the benzyl group, such as methyl substitution or the inclusion of a 2,6-dichlorobenzyl ring, significantly increased the compound's ability to enhance EAAT2 protein levels. unisi.it

For antineuroinflammatory aminopyridazine analogues, preliminary SAR studies indicated that diversifying the C-3 and C-4 positions of the aminopyridazine core could improve molecular properties and in vitro activity, while the C-5 and C-6 positions were left unchanged. nih.gov

In the design of N-(methyl-d₃)pyridazine-3-carboxamide derivatives as TYK2 inhibitors for autoimmune diseases, SAR studies were instrumental in identifying potent compounds. nih.gov This systematic exploration led to the discovery of compound 24 , which exhibited acceptable inhibitory activity and selectivity. nih.gov

Preclinical Efficacy and Toxicity Studies

Before a compound can be considered for clinical trials, it must undergo preclinical evaluation to assess its efficacy in animal models and to determine its safety profile. Several pyridazine derivatives have been subjected to such studies.

The neuroprotective agent LDN/OSU-0212320 was evaluated in a murine model where it demonstrated not only good potency but also adequate pharmacokinetic properties and a lack of observed toxicity at the doses examined. unisi.it Similarly, the antineuroinflammatory aminopyridazine compound 14 was tested in an Aβ-induced Alzheimer's mouse model, where it proved effective in counteracting memory impairment. nih.gov However, its oral bioavailability in rats was determined to be 17.4%, suggesting that further pharmacokinetic optimization would be necessary for it to be considered a viable drug candidate. nih.gov

In the development of TYK2 inhibitors, compound 24 underwent pharmacokinetic (PK) studies which indicated that it has reasonable PK exposures. nih.gov It also showed a good stability profile in a liver microsomal assay. nih.gov

Toxicity is a critical aspect of preclinical evaluation. During the development of SIK2/SIK3 inhibitors, a lead compound based on a pyrido[3,4-b]pyrazine (B183377) scaffold was found to be clastogenic (capable of causing chromosome damage). acs.org This finding halted its development and prompted a "scaffold hopping" approach, leading to the pyridine derivative GLPG4970 , which was found to be non-genotoxic in vitro. acs.org Predictive toxicology for a series of 5-aminopyrazole derivatives (a related heterocyclic structure) suggested no hepatotoxicity, cardiotoxicity, or nephrotoxicity for most novel compounds, although potential immunotoxicity was flagged for some. mdpi.com These examples highlight the importance of preclinical efficacy and toxicity studies in guiding the drug discovery process.

Table 4: Preclinical Data for Selected Pyridazine Derivatives

| Compound | Indication | Efficacy Finding | Toxicity/Pharmacokinetic Finding | Reference |

|---|---|---|---|---|

| LDN/OSU-0212320 | Neuroprotection | Good potency in murine model. | Adequate PK properties; No observed toxicity at tested doses. | unisi.it |